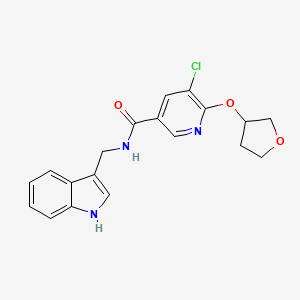

![molecular formula C13H8FN3O2 B2898257 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 1239755-28-2](/img/structure/B2898257.png)

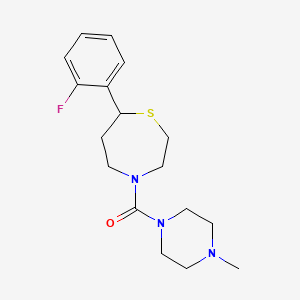

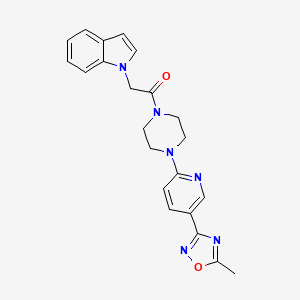

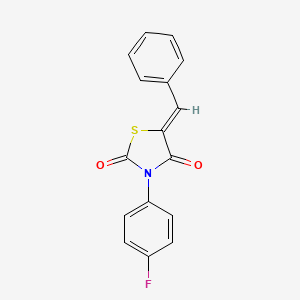

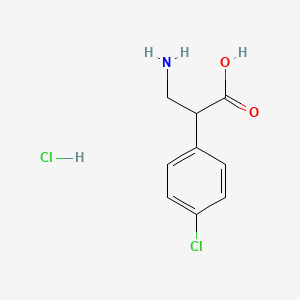

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and properties, which make it a promising candidate for drug discovery and development.

Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone and its derivatives have been extensively studied for their synthesis methods and potential biological applications. For instance, a study focused on the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, revealing that certain compounds exhibited potent antibacterial and antifungal activities. The most active compounds were also screened against methicillin-resistant Staphylococcus aureus (MRSA), with some inhibiting growth at low levels of cytotoxicity. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2016).

Anticancer Potential

Another research avenue for 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone derivatives is in cancer therapy. A study identified a novel apoptosis inducer through caspase- and cell-based high-throughput screening assays. This compound showed activity against breast and colorectal cancer cell lines and was identified as a potential anticancer agent with a specific molecular target, suggesting its use in targeted cancer therapy (Zhang et al., 2005).

Antimicrobial and Antitubercular Activity

Compounds derived from 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone have shown significant antimicrobial and antitubercular activities. A synthesis and evaluation study of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed good or moderate antimicrobial activity, indicating potential applications in treating microbial infections (Bayrak et al., 2009).

Electronics and Material Science

Beyond biological applications, derivatives of 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone have been explored in electronics and material science. A study synthesized m-terphenyl oxadiazole derivatives for use as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs). These materials exhibited reduced driving voltages and very high efficiency, suggesting their potential in developing more efficient OLEDs (Shih et al., 2015).

Mechanism of Action

Target of Action

Compounds containing the1,2,4-oxadiazole ring, such as the one , have been found to exhibit a broad range of biological activities . They have been studied for their potential interactions with various biological targets, including antibacterial, anti-mycobacterial, antitumor, and antiviral activities .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways, depending on the specific derivative and target . The fluorophenyl group may also contribute to the compound’s activity, as fluorine atoms are often used in drug design to modulate properties like lipophilicity, bioavailability, and metabolic stability.

Biochemical Pathways

Given the broad biological activities of 1,2,4-oxadiazole derivatives, it’s likely that multiple pathways could be affected

Result of Action

Given the potential biological activities of 1,2,4-oxadiazole derivatives, the compound could potentially have effects such as inhibiting the growth of bacteria or cancer cells, or interfering with viral replication .

properties

IUPAC Name |

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-13(19-17-12)9-3-6-11(18)15-7-9/h1-7H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPMMRNOIASNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CNC(=O)C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2898175.png)

![8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2898182.png)

![4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2898183.png)

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2898184.png)

![3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2898186.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)